REACTION_SMILES
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[Br:11].[Br:1][c:2]1[cH:3][cH:4][c:5]([C:7]([CH3:8])=[O:9])[o:6]1.[BrH:10].[C:17]([OH:18])(=[O:19])[CH3:20].[Na+:16].[O-:12][C:13]([OH:14])=[O:15]>>[Br:1][c:2]1[cH:3][cH:4][c:5]([C:7]([CH2:8][Br:10])=[O:9])[o:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Br)o1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Type
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product
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Smiles
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O=C(CBr)c1ccc(Br)o1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |